

Technical Guide: DC_YM21, a Novel Menin-MLL Interaction Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC_YM21
Cat. No.: B13430043

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This technical guide provides an in-depth overview of **DC_YM21**, a loperamide-based analogue identified as a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in leukemia.

Core Compound Details

DC_YM21 is a small molecule inhibitor developed through the chemical modification of the antidiarrheal drug loperamide.^{[1][2][3][4]} It has demonstrated significant potential in blocking the proliferation of leukemia cells that harbor MLL translocations by disrupting the critical interaction between menin and MLL fusion proteins.^{[1][2][5][6][7]}

Identifier	Value
Compound Name	DC_YM21
CAS Number	2001072-35-9
Molecular Weight	409.01 g/mol
Mechanism of Action	Inhibitor of menin-MLL protein-protein interaction

Chemical Structure

The chemical synthesis of **DC_YM21** has been described, starting from 2-phenylacetonitrile and bromocyclopentane. While a 2D structure diagram is not available in the cited literature, the detailed synthesis protocol allows for the deduction of its molecular structure.

Biological Activity and Quantitative Data

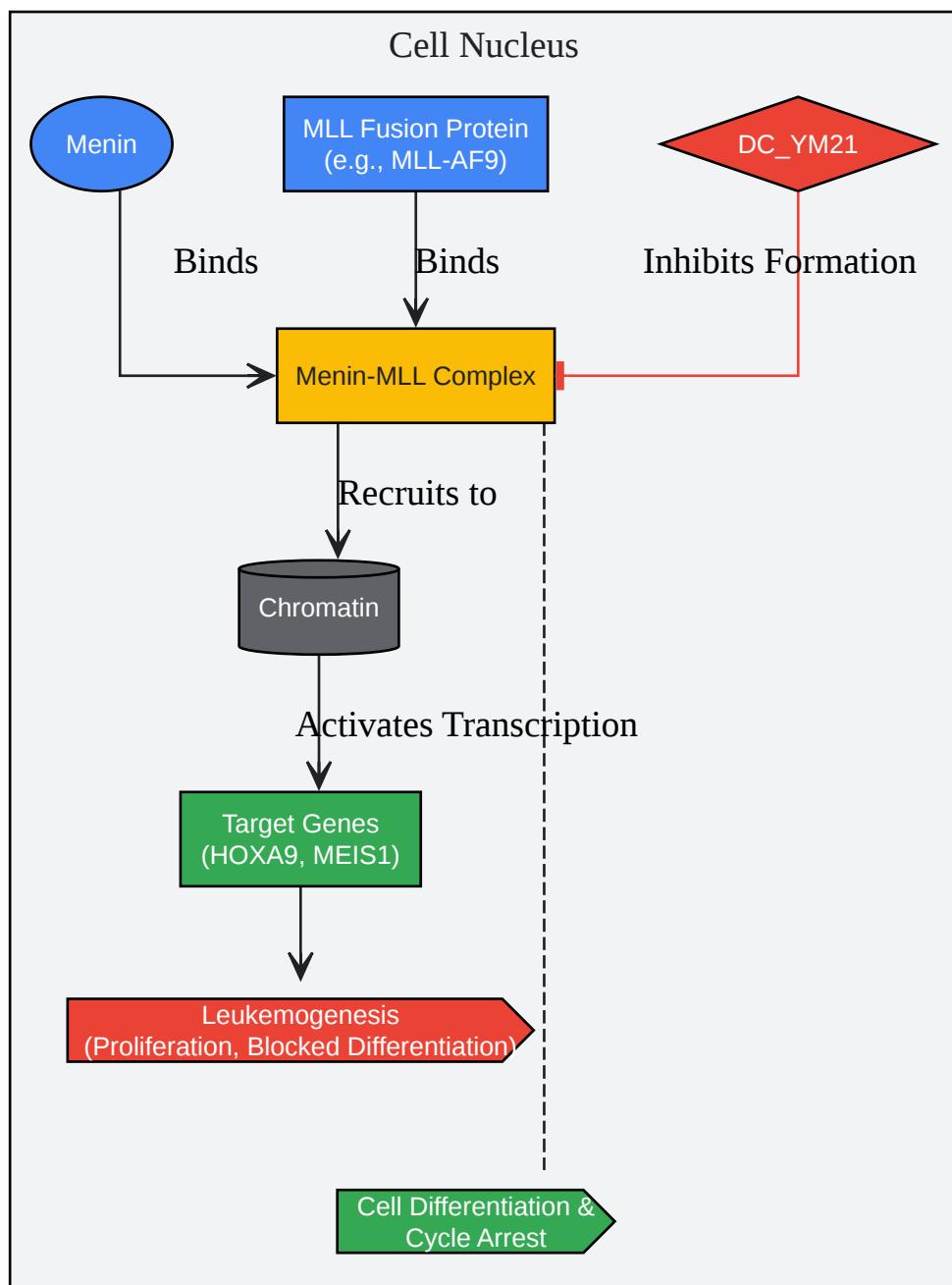
DC_YM21 was identified as a potent inhibitor of the menin-MLL interaction, showing significantly improved activity compared to its parent compound, loperamide. Its inhibitory effects were quantified using in vitro assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Further studies demonstrated that **DC_YM21** can induce cell cycle arrest and differentiation in leukemia cells carrying MLL translocations.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The following table summarizes the key quantitative data for **DC_YM21** and related compounds from the primary research.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Target	IC50 (μM)	Description
DC_YM21	menin-MLL interaction	0.83 ± 0.13	Loperamide-based analogue
DC_YM25	menin-MLL interaction	0.69 ± 0.07	Loperamide-based analogue
DC_YM26	menin-MLL interaction	0.66 ± 0.05	Loperamide-based analogue
Loperamide	menin-MLL interaction	69 ± 3	Parent compound

Signaling Pathway and Mechanism of Action

The primary mechanism of action for **DC_YM21** is the disruption of the protein-protein interaction between menin and the N-terminus of MLL or its oncogenic fusion partners (e.g., MLL-AF9). In MLL-rearranged leukemias, this interaction is crucial for the recruitment of the histone methyltransferase DOT1L to chromatin, leading to the aberrant expression of pro-leukemogenic genes such as HOXA9 and MEIS1. By inhibiting the menin-MLL interaction, **DC_YM21** effectively blocks this pathological signaling cascade, resulting in the downregulation of these target genes, cell cycle arrest, cellular differentiation, and ultimately, an anti-leukemic effect.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[8\]](#)

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Caption: Mechanism of action for **DC_YM21** in MLL-rearranged leukemia.

Experimental Protocols

The following section details the methodologies used in the synthesis and evaluation of **DC_YM21**, based on the supplementary information from the primary research publication.[9]

Chemical Synthesis of DC_YM21

The synthesis of **DC_YM21** is a multi-step process. The general procedure is outlined below:

Step 1: Synthesis of Intermediate 21a

- A solution of 2-phenylacetonitrile (25 mmol) in 50 mL of diethyl ether (Et₂O) is prepared.
- To this solution, bromocyclopentane (2.7 mL) and sodium amide (NaNH₂, 25 mmol) are added.
- The mixture is refluxed for 3 hours.
- After reflux, the reaction is quenched with water and extracted with ethyl acetate (EtOAc).
- The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield the intermediate product.

Step 2: Final Synthesis of **DC_YM21**

- Lithium aluminum hydride (LAH, 2.4 M in THF) is slurried in anhydrous tetrahydrofuran (THF) and cooled to 0°C under a nitrogen atmosphere.
- A solution of aluminum chloride (AlCl₃, 0.37 mmol) in anhydrous THF is added to the LAH slurry over 15 minutes.
- The intermediate compound 21a (0.12 mmol), dissolved in anhydrous THF, is slowly added to the LAH/AlCl₃ mixture.
- The resulting mixture is stirred at ambient temperature for 1 hour and then heated to reflux for 7 hours.
- After cooling to 0°C, the reaction is quenched with water and extracted with Et₂O.
- The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
- The final product, **DC_YM21**, is purified by column chromatography using a dichloromethane/methanol (15:1, v/v) solvent system, yielding the compound in 53% yield.

Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **DC_YM21**.

Biological Assays (General Overview)

- Menin-MLL Interaction Assay: The inhibitory activity of **DC_YM21** (IC₅₀ determination) was likely assessed using a biochemical or biophysical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a similar proximity-based method, to measure the disruption of the interaction between purified menin and an MLL-derived peptide.
- Cell Proliferation Assays: Leukemia cell lines with MLL rearrangements (e.g., KOPN-8) were treated with varying concentrations of **DC_YM21**. Cell viability and proliferation were measured after a set incubation period (e.g., 72 hours) using standard methods like MTS or CellTiter-Glo assays.
- Cell Differentiation Analysis: To assess the induction of differentiation, MLL-rearranged leukemia cells were treated with **DC_YM21** or a DMSO control for several days (e.g., 10 days). Cell morphology changes consistent with differentiation were observed and documented using Wright-Giemsa staining of cytopsins.^[9]

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- To cite this document: BenchChem. [Technical Guide: DC_YM21, a Novel Menin-MLL Interaction Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13430043#what-is-the-chemical-structure-of-dc-ym21>]

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